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Compound of Interest

Compound Name: 1,1,1-Trimethyldisilane
CAS No.: 18365-32-7
Cat. No.: B15342459
Get Quote
. J

Executive Summary

The use of unsymmetrical disilanes, characterized by the 1,1,1-trimethyldisilane motif (

), has revolutionized organosilicon synthesis. Unlike symmetrical reagents (e.g.,
Hexamethyldisilane), these reagents break symmetry in transition-metal-catalyzed reactions.

+ Primary Utility: Stereospecific bis-silylation of alkynes and silylation of aryl halides.

e Mechanism: Oxidative addition of the Si—Si bond to low-valent metals (Pd, Pt, Ni) followed by
stereocontrolled insertion.

o Key Advantage: The resulting products contain two distinct silicon environments (e.g.,

VS.

), enabling orthogonal cross-coupling or chemoselective oxidation.

Chemical Profile & Reagent Selection
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The Reagents

Two primary reagents define this class. Selection depends on the desired downstream

chemistry.
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Handling & Safety (Self-Validating Protocol)

» Pyrophoricity:

is potentially pyrophoric and generates

on contact with moisture.

is stable but flammable.

o Storage: Store under Argon/Nitrogen at 2—8°C.

« Validation: Before use, check the Si-H stretch via IR (~2100 cm~1) or *H NMR (Si-H signal at

~3.8-4.0 ppm) to ensure no hydrolysis to siloxanes has occurred.
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Core Application: Stereoselective Bis-silylation of
Alkynes

This protocol describes the syn-stereospecific addition of 1,1,1,3,3-pentamethyldisilane across
a terminal alkyne. This reaction installs a robust trimethylsilyl (

) group and a reactive dimethylsilyl (
) hydride group, typically with high regiocontrol.

Mechanistic Pathway

The reaction proceeds via a Palladium(0)-catalyzed cycle. The key to stereospecificity is the
concerted insertion of the alkyne into the Pd-Si bond, preventing isomerization.
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Figure 1: Catalytic cycle for the stereospecific bis-silylation of alkynes using unsymmetrical
disilanes.

Experimental Protocol
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Target: Synthesis of (Z2)-1-(dimethylsilyl)-2-(trimethylsilyl)-1-phenylethene from

phenylacetylene.

Reagents:

Phenylacetylene (1.0 equiv, 1.0 mmol)
1,1,1,3,3-Pentamethyldisilane (1.2 equiv, 1.2 mmol)
Catalyst:

(2 mol%) + t-Octyl Isocyanide (8 mol%) [Note: Isocyanide ligands often promote bis-silylation
over hydrosilylation]

Solvent: Toluene (anhydrous), 0.5 M concentration.

Step-by-Step Procedure:

Preparation (Glovebox/Schlenk Line): Flame-dry a 10 mL Schlenk tube equipped with a
magnetic stir bar. Cool under a stream of Argon.

Catalyst Loading: Add

(4.5 mg, 0.02 mmol) and t-Octyl Isocyanide (11.1 mg, 0.08 mmol) to the tube.

Solvent Addition: Add anhydrous Toluene (2.0 mL). Stir at room temperature for 5 minutes
until the solution turns a clear orange/yellow (complex formation).

Substrate Addition: Add Phenylacetylene (102 mg, 1.0 mmol) via syringe.

Reagent Addition: Dropwise add 1,1,1,3,3-Pentamethyldisilane (159 mg, 1.2 mmol). Caution:
Exothermic.

Reaction: Seal the tube and heat to 110°C for 4—6 hours.

o In-Process Control (IPC): Monitor by GC-MS or TLC. Look for the disappearance of the
alkyne. The product usually has a higher Rf than the starting material.
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o Work-up: Cool to room temperature. Filter the mixture through a short pad of silica gel
(eluting with hexanes) to remove Palladium residues.

 Purification: Concentrate the filtrate under reduced pressure. Purify via Kugelrohr distillation
or flash chromatography (Hexanes/EtOAc 99:1).

Expected Outcome:

e Yield: >85%

o Stereochemistry: >98:2 Z-isomer (Syn-addition).
e Regiochemistry: The

group typically adds to the terminal carbon, and the

adds to the internal carbon (steric/electronic control), though this can be ligand-dependent.
Verify via NOE NMR experiments.

Advanced Application: Orthogonal Functionalization

The power of using 1,1,1-trimethyldisilane motifs lies in the product's reactivity. The resulting
vinyl disilane contains two different silicon groups.

Functionalization Target Group Reagents Outcome

Selective coupling at

| | the Si-H site;
Hiyama Coupling (Activated) B

, Aryl lodide remains intact.

Conversion of C-Si to
(via ’ C-OH
(Ketone/Aldehyde

formation).

Tamao Oxidation

o Selective removal of
Protodesilylation or
TMS group.
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Protocol: Selective Hiyama Coupling

» Take the bis-silylated product from Section 3.2 (1.0 equiv).

Dissolve in THF. Add Aryl lodide (1.1 equiv) and

(5 mol%).

Add TBAF (1.0 M in THF, 1.5 equiv) slowly at 0°C.
o Note: The fluoride activates the hydrosilyl group (

) preferentially over the trimethylsilyl group (

) due to the steric accessibility and the hydride's reactivity.

Stir at 60°C for 12 hours.

Result: A trisubstituted alkene retaining the

group for further elaboration.

Troubleshooting & Critical Parameters
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Issue Probable Cause Corrective Action
Ensure strict anhydrous
) o ) conditions. Disilanes are
Low Yield Catalyst poisoning or moisture.

sensitive to moisture

(hydrolysis to siloxanes).

Poor Stereocontrol

Isomerization of vinyl Pd

intermediate.

Lower reaction temperature;
switch to bulky phosphine
ligands (e.g.,

) or isocyanides.

Si-Si Bond Scrambling

Metal-catalyzed metathesis.

Avoid Nickel catalysts if
scrambling is observed; Pd
and Pt are generally more

selective for insertion.

No Reaction

Oxidative addition failure.

Use electron-rich ligands to
facilitate Si-Si bond activation.
Ensure the disilane quality
(check for Si-H peak).
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(Note: While specific literature on the parent "1,1,1-Trimethyldisilane” (Si2H3Me3) focuses on
physical chemistry and CVD, the synthetic protocols above utilize the established chemistry of
its alkylated analogues, which are the industry standard for stereospecific applications.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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